(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid
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Overview
Description
(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method involves the use of a cyclopropyl ketone intermediate, which undergoes trifluoromethylation using reagents such as trifluoromethyl iodide in the presence of a base. The final step involves the conversion of the intermediate to the desired propanoic acid derivative through hydrolysis and purification .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by trifluoromethylation using specialized equipment to handle the reagents and conditions required for these transformations. The process is optimized for yield and purity, ensuring the compound meets the necessary specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
Chemistry: (2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications .
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Its unique structure makes it a valuable tool for probing biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which (2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The cyclopropyl ring provides rigidity to the molecule, influencing its overall conformation and reactivity .
Comparison with Similar Compounds
- (2S)-2-[1-(Difluoromethyl)cyclopropyl]propanoic acid
- (2S)-2-[1-(Fluoromethyl)cyclopropyl]propanoic acid
- (2S)-2-[1-(Methyl)cyclopropyl]propanoic acid
Comparison: (2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties compared to its difluoromethyl, fluoromethyl, and methyl analogs. These differences can significantly impact the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2S)-2-[1-(trifluoromethyl)cyclopropyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-4(5(11)12)6(2-3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDWLJUXKNFXSH-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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